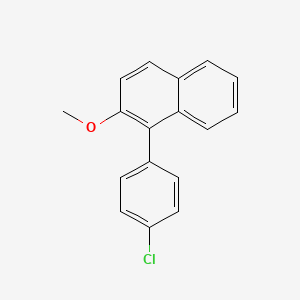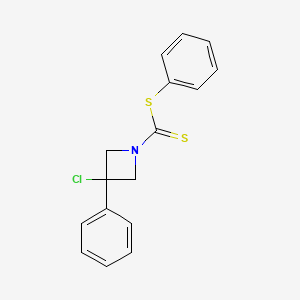
1-Methylpyrrolidin-2-one;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a five-membered lactam in which the hydrogen attached to the nitrogen is replaced by a methyl group . Nitric acid is a highly corrosive and toxic strong acid with the chemical formula HNO₃. When combined, these compounds can be used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidin-2-one can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with methylamine under high pressure and temperature . Another method includes the cyclization of N-methylsuccinimide in the presence of a strong acid .
Industrial Production Methods: In industrial settings, 1-Methylpyrrolidin-2-one is typically produced by the reaction of gamma-butyrolactone with methylamine in a continuous process. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylsuccinimide.
Reduction: It can be reduced to form N-methylpyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed:
Oxidation: N-methylsuccinimide.
Reduction: N-methylpyrrolidine.
Substitution: Various substituted pyrrolidinones.
Scientific Research Applications
1-Methylpyrrolidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylpyrrolidin-2-one involves its ability to act as a polar aprotic solvent. It can stabilize transition states and intermediates in chemical reactions, thereby facilitating various chemical processes . Its molecular targets include various enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
- 2-Pyrrolidinone
- N-Methyl-2-pyrrolidone
- N-Methylsuccinimide
Properties
CAS No. |
918666-25-8 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
1-methylpyrrolidin-2-one;nitric acid |
InChI |
InChI=1S/C5H9NO.HNO3/c1-6-4-2-3-5(6)7;2-1(3)4/h2-4H2,1H3;(H,2,3,4) |
InChI Key |
VZYMLYQZTKTYSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)




![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)

![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)

![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)


